Enramycin
Overview
Description
Enduracidin is a lipopeptide antibiotic first isolated from the bacterium Streptomyces fungicidicus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Enduracidin is composed of a unique cyclic structure with several amino acids, including the rare amino acid enduracididine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Enduracidin is primarily produced through fermentation using Streptomyces fungicidicus. The biosynthesis involves a complex non-ribosomal peptide synthetase (NRPS) pathway. Gene editing techniques, such as CRISPR-Cas9, have been employed to enhance the production of enduracidin by modifying the NRPS assembly lines .
Industrial Production Methods
Industrial production of enduracidin involves optimizing fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient availability. Ultrasound-assisted extraction has been shown to significantly increase the yield of enduracidin from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
Enduracidin undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of enduracidin with hydrochloric acid yields several amino acids, such as aspartic acid, threonine, serine, glycine, alanine, ornithine, and citrulline .
Common Reagents and Conditions
Common reagents used in the chemical reactions of enduracidin include hydrochloric acid for hydrolysis and various organic solvents for extraction and purification. The compound is stable in the solid state and in aqueous systems between pH 3.5 and 7.5 .
Major Products Formed
The major products formed from the hydrolysis of enduracidin include a mixture of amino acids and other degradation products. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Enduracidin has a wide range of scientific research applications:
Mechanism of Action
Enduracidin exerts its antibacterial effects by inhibiting the transglycosylation step of peptidoglycan biosynthesis in bacterial cell walls. It binds to the substrate Lipid II, preventing its incorporation into the growing peptidoglycan chain, which is essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Enduracidin is structurally related to other lipopeptide antibiotics, such as ramoplanin and teixobactin. it is unique due to the presence of the rare amino acid enduracididine. Similar compounds include:
Ramoplanin: Also inhibits peptidoglycan biosynthesis but has a different amino acid composition.
Teixobactin: A recently discovered antibiotic that also targets cell wall biosynthesis but does not contain enduracididine.
Enduracidin’s unique structure and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUSQKMYNTYOW-MWUYRYRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H140Cl2N26O32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718649 | |
Record name | PUBCHEM_56842192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11115-82-5, 12772-37-1 | |
Record name | Enramycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PUBCHEM_56842192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.